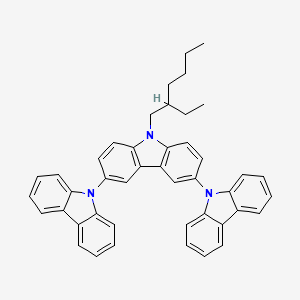

3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole

Descripción general

Descripción

Carbazoles are a class of organic compounds that are widely used in the production of dyes, pigments, pharmaceuticals, and performance materials . They are also used as building blocks for organic semiconductor materials . Ethylhexyl compounds, such as 2-ethylhexyl acrylate, are commonly used in the production of coatings, adhesives, sealants, and elastomers due to their stability, high heat resistance, excellent weathering, low-temperature performance, and water resistance .

Aplicaciones Científicas De Investigación

Charge Transport Properties in Liquid Carbazole :

- The study by Ribierre et al. (2008) explores the hole mobility in liquid carbazole, including 9-(2-ethylhexyl)carbazole. This research is significant for electroactive applications in optoelectronics due to the observed enhancement of charge carrier mobility in liquid carbazole. The increased mobility is attributed to a larger transfer integral and changes in the distribution of the excimer trapping sites (Ribierre et al., 2008).

Photorefractive Applications :

- Sohn et al. (2000) synthesized 9-(2-Ethyl-hexyl)-3-[2-(4-methanesulfonyl-phenyl)vinyl]-9H-carbazole (EHCS) as a photorefractive molecule. This compound forms organic glass with distinct photoconductivity and optical nonlinearity, showing potential in photorefractive applications. The EHCS glass exhibited excellent optical quality, stability, and high chromophore concentration, demonstrating its applicability in this area (Sohn et al., 2000).

Applications in Wide Band Gap Energy Transfer :

- Pickup et al. (2009) investigated an alternating copolymer comprising 3,6-linked-9-(2-ethylhexyl)-9H-carbazole, which displayed a wide band gap and potential as an energy transfer donor in electroluminescence, particularly for blue light emission. This study underscores the compound's utility in developing materials for light-emitting diodes (Pickup et al., 2009).

Thermoresponsive Copolymers :

- Lessard et al. (2012) utilized 9-(4-Vinylbenzyl)-9H-carbazole in the synthesis of fluorescent, thermoresponsive copolymers. These copolymers demonstrated tunable lower critical solution temperatures and potential for controlled radical polymerization, indicating their suitability for specialized applications in materials science (Lessard et al., 2012).

Mecanismo De Acción

Target of Action

Similar compounds such as phthalates have been reported to interact with various neural structures involved in controlling brain functions . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

Related compounds such as phthalates are known to interfere with nuclear receptors in various neural structures . They can affect the hormone balance of the organism by interaction with hormone synthesis, transport, and metabolism .

Biochemical Pathways

Related compounds such as phthalates have been reported to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .

Pharmacokinetics

Similar compounds like dehp are rapidly converted to mono(2-ethylhexyl) phthalate (mehp) with greater toxicity than dehp after entering the human body . The oral bioavailability of DEHP was found to be about 7% in rats .

Result of Action

Related compounds such as phthalates can induce neurological disorders . They can alter the development and function of hormone-dependent structures within the nervous system .

Action Environment

Related compounds like dehp are ubiquitous environmental endocrine disruptors . They can be absorbed into the human body through the air, food, water, and skin .

Propiedades

IUPAC Name |

3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H39N3/c1-3-5-14-30(4-2)29-45-39-25-23-31(46-41-19-10-6-15-33(41)34-16-7-11-20-42(34)46)27-37(39)38-28-32(24-26-40(38)45)47-43-21-12-8-17-35(43)36-18-9-13-22-44(36)47/h6-13,15-28,30H,3-5,14,29H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEAKKMJHBCNRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C2=C(C=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=C1C=CC(=C6)N7C8=CC=CC=C8C9=CC=CC=C97 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H39N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethoxy-6-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B3074629.png)

![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074643.png)

![methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3074658.png)

![methyl 4-(4-chlorophenyl)-3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B3074663.png)

![Methyl 3-[(2-methoxy-2-oxoethyl)(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3074666.png)

![Propyl({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3074676.png)

![[2-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B3074716.png)